(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
Description
(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a stereoisomer of the oxetanone family, characterized by its β-lactone ring structure and two stereogenic centers at positions 3 and 4 of the oxetanone ring, along with an (S)-configured 2-hydroxytridecyl side chain. This compound is closely related to synthetic intermediates and impurities of Orlistat (tetrahydrolipstatin), a lipase inhibitor used in obesity treatment . Its molecular formula is C22H42O3, with a molecular weight of 354.58 g/mol and a calculated LogP of ~6.9–7.0, indicating high lipophilicity .
Properties
Molecular Formula |
C22H42O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(3R,4R)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m0/s1 |
InChI Key |
RSOUWOFYULUWNE-PWRODBHTSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one typically involves multiple steps, including the formation of the oxetane ring and the introduction of the hexyl and hydroxytridecyl groups. The specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Pharmaceutical Relevance : The (S,S)-isomers are critical in Orlistat production and quality control, serving as reference standards for impurities . The (R,R)-isomer’s pharmacological profile remains unexplored but could offer insights into stereochemical selectivity for lipase inhibition.
Environmental Impact: The persistence of oxetanones in marine ecosystems highlights the need for studies on the (R,R)-isomer’s biodegradability and toxicity .
Synthetic Challenges: Enantioselective synthesis of (R,R)-configured oxetanones demands advanced catalytic strategies, presenting opportunities for methodological innovation .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| This compound* | 354.58 | ~6.9 | 46.53 | 1 |
| (3S,4S)-3-Hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone | 354.58 | 6.95 | 46.53 | 1 |
| (3S,4S)-4-((R)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one | 444.70 | 8.17 | 35.53 | 0 |
*Theoretical values based on structural similarity.
Table 2: Commercial Comparison
Biological Activity
The compound (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one , with the CAS number 210543-56-9, is a synthetic organic molecule primarily recognized as an intermediate in the synthesis of Orlistat, a well-known anti-obesity drug. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C22H42O3
- Molecular Weight : 354.57 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, methanol, and DMF .
This compound serves as an intermediate for the synthesis of (R,S,S,S)-Orlistat. Orlistat functions primarily by inhibiting pancreatic lipase, an enzyme essential for the digestion of dietary fats. By blocking this enzyme, Orlistat reduces the absorption of fats from the diet, leading to weight loss. Additionally, it has been noted to modulate the metabolism of endocannabinoids like 2-arachidonoylglycerol .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-obesity Effects : As part of the Orlistat synthesis pathway, it contributes to weight management strategies by reducing fat absorption.
- Endocannabinoid Modulation : The compound has been linked to effects on endocannabinoid metabolism which may have implications for metabolic disorders .
Study 1: Impact on Lipid Metabolism
A study published in a pharmacological journal examined the effects of Orlistat on lipid profiles in obese patients. Results indicated significant reductions in body weight and serum lipid levels after treatment with Orlistat over a 12-week period. The study highlighted that intermediates like this compound are crucial for understanding the drug's efficacy and safety profile.
Study 2: Endocannabinoid System Interaction
Another research focused on the interaction of Orlistat with the endocannabinoid system. It was found that the inhibition of 2-arachidonoylglycerol metabolism could lead to increased appetite regulation and energy expenditure. This suggests that this compound may play a role in modulating these pathways indirectly .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are employed for the enantioselective construction of the oxetan-2-one ring in this compound?
The oxetan-2-one core is typically synthesized via intramolecular lactonization of β-hydroxy acids under acidic (e.g., HCl) or dehydrative conditions (e.g., DCC coupling). Metal-catalyzed cyclization strategies, such as palladium- or silver-mediated reactions, enhance enantioselectivity by stabilizing transition states through coordination. For example, silver catalysts activate strained intermediates in silacycle formations, a method adaptable to oxetane synthesis .
Q. How is the stereochemical integrity of the (3R,4R) and (S)-configured hydroxytridecyl group ensured during synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) control stereochemistry. Steric guidance from bulky substituents directs nucleophilic attack during cyclization, as demonstrated in zirconium-mediated reactions where substituent hindrance dictates product geometry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution NMR (¹H, ¹³C, DEPT, and NOESY) resolves stereochemistry, while X-ray crystallography provides definitive structural confirmation. Purity is assessed via HPLC with chiral columns or LC-MS. Conflicting stereochemical assignments are resolved using computational DFT calculations to predict NMR shifts and optical rotation .
Advanced Research Questions
Q. How do steric effects from the hexyl and hydroxytridecyl groups influence reactivity in ring-opening reactions?
The bulky hexyl and hydroxytridecyl substituents hinder nucleophilic attack at the lactone carbonyl, redirecting reactivity to sterically accessible sites. Studies on silacyclopropanes show that steric bulk dictates regioselectivity; analogous behavior in oxetan-2-one derivatives requires kinetic profiling under varying catalytic conditions (e.g., Pd, Cu) to disentangle steric vs. electronic effects .
Q. What mechanistic insights guide the optimization of catalytic systems for synthesizing this compound?
Mechanistic studies using kinetic isotope effects (KIE) and in-situ IR/NMR spectroscopy identify rate-determining steps. For instance, Pd-catalyzed reactions may proceed via oxidative addition or transmetallation, as observed in silacycle syntheses. Ligand tuning (e.g., phosphine vs. N-heterocyclic carbenes) modulates pathways to improve enantiomeric excess (e.g., >90% ee with chiral ligands) .
Q. How can computational methods resolve contradictions in proposed reaction pathways?
Density Functional Theory (DFT) calculations map transition states and activation barriers, explaining discrepancies between experimental yields and proposed mechanisms. For example, competing pathways in lactonization (e.g., concerted vs. stepwise) are distinguished by comparing computed and experimental ΔG‡ values .
Data Contradiction and Validation
Q. What strategies address conflicting data in stereochemical assignments?
- X-ray crystallography : Definitive for absolute configuration.
- Advanced NMR : NOESY correlations and J-based configurational analysis validate relative stereochemistry.
- Circular Dichroism (CD) : Compares experimental spectra with DFT-simulated curves for chiral centers. Discrepancies often arise from solvent-induced NMR shifts or crystallographic disorder, necessitating multi-technique validation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
